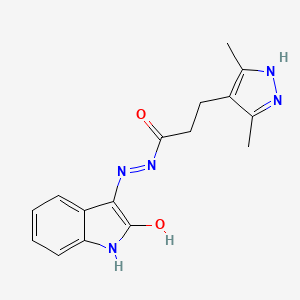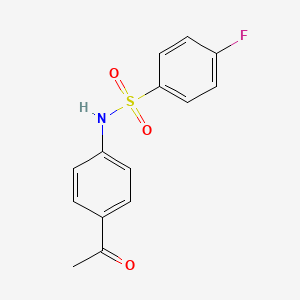![molecular formula C16H15ClN2O2 B5797827 N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide is a selective antagonist of the P2X7 receptor, a type of ATP-gated ion channel that is expressed in various cell types, including immune cells, neurons, and glial cells. The P2X7 receptor plays a critical role in several physiological and pathological processes, such as inflammation, pain, and neurodegeneration. Therefore, the development of P2X7 receptor antagonists, such as N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide, has been a subject of intense research.
作用機序
N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide acts as a selective antagonist of the P2X7 receptor by binding to its allosteric site. This binding prevents the opening of the ion channel and the subsequent influx of calcium ions and release of pro-inflammatory cytokines, leading to the attenuation of inflammation, pain, and neurodegeneration.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide include:
1. Inhibition of pro-inflammatory cytokine production: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide inhibits the release of IL-1β and TNF-α from immune cells, leading to the attenuation of inflammation.
2. Attenuation of pain behavior: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide attenuates pain behavior in animal models of neuropathic and inflammatory pain, indicating its potential use as an analgesic.
3. Neuroprotection: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide protects neurons and glial cells from death in vitro and in vivo, suggesting its potential use as a neuroprotective agent.
実験室実験の利点と制限
The advantages and limitations of using N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide in lab experiments include:
Advantages:
1. Selective antagonist: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide is a selective antagonist of the P2X7 receptor, allowing for the specific study of this receptor's function.
2. Potent activity: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide exhibits potent activity in vitro and in vivo, allowing for the use of lower concentrations in experiments.
3. Versatility: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has been shown to have applications in various fields of scientific research, such as immunology, neurobiology, and pharmacology.
Limitations:
1. Limited solubility: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has limited solubility in aqueous solutions, making it difficult to work with in some experiments.
2. Potential off-target effects: Although N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide is a selective antagonist of the P2X7 receptor, it may exhibit off-target effects on other receptors or ion channels.
3. Lack of clinical data: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has not been extensively studied in clinical trials, limiting its potential therapeutic applications.
将来の方向性
The future directions of N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide research include:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide in humans.
2. Combination therapy: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide may be used in combination with other drugs to enhance its therapeutic effects.
3. Structural modifications: Structural modifications of N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide may lead to the development of more potent and selective P2X7 receptor antagonists.
4. Development of imaging agents: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide may be used as an imaging agent to visualize P2X7 receptor expression in vivo.
Conclusion:
In conclusion, N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide is a selective antagonist of the P2X7 receptor that has shown potential therapeutic applications in various fields of scientific research. Its inhibitory effects on inflammation, pain, and neurodegeneration make it a promising candidate for the development of new drugs. However, further studies are needed to determine its safety and efficacy in humans and to explore its full potential in combination therapy and structural modifications.
合成法
The synthesis of N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide involves the reaction of 4-chlorobenzoyl chloride with 3-(acetylamino)-4-methylphenylboronic acid in the presence of a palladium catalyst. The resulting product is purified by column chromatography and characterized by spectroscopic techniques.
科学的研究の応用
N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has been extensively studied in various fields of scientific research, such as immunology, neurobiology, and pharmacology. Some of the notable applications of N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide include:
1. Inflammation: P2X7 receptor activation is involved in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), from immune cells. N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has been shown to inhibit the production of these cytokines in vitro and in vivo, suggesting its potential use as an anti-inflammatory agent.
2. Pain: P2X7 receptor activation is also implicated in the transmission of pain signals in the nervous system. N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has been shown to attenuate pain behavior in animal models of neuropathic and inflammatory pain, indicating its potential use as an analgesic.
3. Neurodegeneration: P2X7 receptor activation is involved in the death of neurons and glial cells in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has been shown to protect neurons and glial cells from death in vitro and in vivo, suggesting its potential use as a neuroprotective agent.
特性
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-3-8-14(9-15(10)18-11(2)20)19-16(21)12-4-6-13(17)7-5-12/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPXEPTZINAQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5797748.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)

![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)
![N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide](/img/structure/B5797784.png)

![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)


![methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate](/img/structure/B5797821.png)
